molecular formula C11H12BrF3O B13542894 1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-3-methylbenzene

1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-3-methylbenzene

Cat. No.: B13542894
M. Wt: 297.11 g/mol
InChI Key: OSNDRJRMDVHDAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Bromo-2,2,2-trifluoroethyl)benzene , is a chemical compound with the molecular formula C8H6BrF3 . It consists of a benzene ring substituted with a bromine atom and a trifluoroethyl group. The compound’s structure is as follows:

Structure: C6H5CH2CH2BrCF3\text{Structure: } \text{C6H5CH2CH2BrCF3} Structure: C6H5CH2CH2BrCF3

Preparation Methods

Synthetic Routes: Several synthetic routes can yield 1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-3-methylbenzene. One common method involves the reaction of 1-(2,2,2-trifluoroethoxy)ethanol with 3-methylbenzyl bromide. The reaction proceeds via nucleophilic substitution, resulting in the desired product.

Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized efficiently using established protocols. Precise conditions and catalysts are crucial for achieving high yields.

Chemical Reactions Analysis

1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-3-methylbenzene undergoes various chemical reactions:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles (e.g., amines, thiols) to form new derivatives.

    Reduction Reactions: Reduction of the carbonyl group (if present) can yield secondary alcohols.

    Oxidation Reactions: Oxidation of the methyl group can lead to carboxylic acids or ketones.

Common reagents include strong bases (for substitution), reducing agents (for reduction), and oxidizing agents (for oxidation).

Scientific Research Applications

1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-3-methylbenzene finds applications in:

    Organic Synthesis: As a versatile building block for creating more complex molecules.

    Medicinal Chemistry: Researchers explore its potential as a drug scaffold.

    Materials Science: It may contribute to novel materials with specific properties.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. It could interact with cellular receptors, enzymes, or other biomolecules. Further studies are needed to elucidate its precise targets and pathways.

Comparison with Similar Compounds

While 1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-3-methylbenzene is unique due to its trifluoroethyl group, similar compounds include 2-Bromo-2-chloro-1,1,1-trifluoroethane (used as an inhalation anesthetic) . These compounds share structural features but serve different purposes.

Remember that this information is based on available data, and ongoing research may reveal additional insights

Properties

Molecular Formula

C11H12BrF3O

Molecular Weight

297.11 g/mol

IUPAC Name

1-[2-bromo-1-(2,2,2-trifluoroethoxy)ethyl]-3-methylbenzene

InChI

InChI=1S/C11H12BrF3O/c1-8-3-2-4-9(5-8)10(6-12)16-7-11(13,14)15/h2-5,10H,6-7H2,1H3

InChI Key

OSNDRJRMDVHDAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CBr)OCC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.